molecular formula C16H34O8S2 B1673971 (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid CAS No. 5662-81-7

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid

Cat. No. B1673971
CAS RN: 5662-81-7
M. Wt: 293.34 g/mol
InChI Key: LSCOQDOWFVSGMZ-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups, including a thiazolidine ring, a carboxylic acid group, and a methoxyphenyl group. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or functional group transformations . For instance, thiazolidine rings can be formed through the reaction of an amine, a thiol, and a carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a five-membered ring containing a nitrogen and a sulfur atom. It also has a carboxylic acid group (-COOH) and a methoxyphenyl group (a phenyl ring with a methoxy group attached) .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the thiazolidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the methoxyphenyl group could contribute to its hydrophobicity .

Scientific Research Applications

Synthesis and Characterization

  • A novel series of pyridazinones, thiazoles derivatives, and other heterocycles were prepared from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, which is structurally related to the given compound. These compounds were synthesized via interactions with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions. The antimicrobial activities of some compounds were studied, showcasing the utility of this chemical scaffold in generating biologically active molecules (El-Hashash, Essawy, & Fawzy, 2014).

  • The reaction between 2-pyridylamides of Z-4-aryl-2-hydroxy-4-oxobut-2-enoic acids with diazomethane led to the synthesis of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines. The structure of these compounds was demonstrated via XRD, highlighting the versatility of the core structure in synthesizing complex heterocyclic compounds (Aliev, Atovmyan, Kataev, & Zalesov, 2007).

Biological Activity and Applications

  • The design and synthesis of new series of Pyrazolines based Thiazolidin-4-one derivatives were reported. These compounds were synthesized from a related precursor and evaluated for their potential anticancer and HIV activities. The study provides insights into the structural modifications and biological evaluations of thiazolidinone derivatives, demonstrating the application of this chemical framework in developing therapeutic agents (Patel, Gor, Patel, & Shah, 2013).

  • Spectroscopic investigations of para-Methyl and Para-Methoxy Maleanilinic Acids, which share a functional resemblance with the compound of interest, were conducted. These studies included thermal analyses and theoretical calculations, providing a comprehensive understanding of their molecular structures. Additionally, their cytotoxicity against carcinoma cells was evaluated, indicating the potential for developing anticancer agents (Zayed, El-desawy, & Eladly, 2019).

Future Directions

The study of novel organic compounds like this one is an active area of research in chemistry. Future work could explore its synthesis, reactivity, physical properties, and potential applications .

properties

CAS RN

5662-81-7

Product Name

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid

Molecular Formula

C16H34O8S2

Molecular Weight

293.34 g/mol

IUPAC Name

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H15NO4S/c1-19-11-5-3-2-4-10(11)14-15(8-9-20-14)12(16)6-7-13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18)/b7-6-

InChI Key

LSCOQDOWFVSGMZ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1C2N(CCS2)C(=O)/C=C\C(=O)O

SMILES

COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O

Canonical SMILES

COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Hydroxy-PEG3-SS-PEG3-alcohol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
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